N-({[2,3'-bipyridine]-4-yl}methyl)-2-ethoxybenzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-25-19-8-4-3-7-17(19)20(24)23-13-15-9-11-22-18(12-15)16-6-5-10-21-14-16/h3-12,14H,2,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESFMCDWVSJWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-ethoxybenzamide typically involves the coupling of 2,3’-bipyridine with 2-ethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production methods for bipyridine derivatives often involve large-scale coupling reactions using metal catalysts. For example, Suzuki coupling, Stille coupling, and Negishi coupling are commonly employed to synthesize bipyridine derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: N-([2,3’-bipyridin]-4-ylmethyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
Chemistry: N-([2,3’-bipyridin]-4-ylmethyl)-2-ethoxybenzamide is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties .
Biology: In biological research, bipyridine derivatives are used as probes to study metal ion interactions in biological systems. They are also used in the development of sensors for detecting metal ions .
Medicine: It is being investigated for its potential use in treating diseases related to metal ion imbalances .
Industry: In the industrial sector, bipyridine derivatives are used in the production of dyes, pigments, and other materials. They are also used in the development of new materials with unique electronic properties .
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2-ethoxybenzamide involves its ability to chelate metal ions. The bipyridine moiety binds to metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
Uniqueness: N-([2,3’-bipyridin]-4-ylmethyl)-2-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over metal ion coordination is required .
Biological Activity
N-({[2,3'-bipyridine]-4-yl}methyl)-2-ethoxybenzamide is a compound that belongs to the class of bipyridine derivatives, which have garnered interest in various fields, particularly in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a bipyridine moiety linked to an ethoxybenzamide group. This unique configuration imparts specific chemical and physical properties that are crucial for its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | 2-ethoxy-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
| Molecular Formula | C20H19N3O2 |
| Molecular Weight | 335.38 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- DNA Intercalation : The bipyridine moiety can intercalate into DNA, potentially disrupting its structure and function, which is a common mechanism for anticancer agents.
- Enzyme Inhibition : The compound may act as a ligand for metalloenzymes, modulating their activity through coordination with metal ions.
- Protein Interaction : It has been suggested that this compound can also interact with specific proteins involved in cancer cell proliferation and survival.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. Key findings include:
-
Cell Proliferation Inhibition : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 5 µM to 10 µM depending on the cell line tested .
Cell Line IC50 (µM) MDA-MB-231 6.5 A549 7.8 HeLa 8.9 - Mechanistic Insights : Further investigations revealed that treatment with this compound leads to apoptosis in cancer cells, characterized by increased levels of cleaved caspase-3 and p21 proteins. This indicates that the compound triggers programmed cell death pathways in a dose-dependent manner .
Case Studies
-
Study on MDA-MB-231 Cells :
- Researchers observed that this compound significantly inhibited cell proliferation and induced apoptosis.
- The study reported an increase in γ-H2AX expression, suggesting DNA damage response activation upon treatment.
-
In Vivo Studies :
- In animal models bearing xenografts of MDA-MB-231 tumors, administration of the compound resulted in reduced tumor growth rates compared to control groups.
- Histological analyses indicated increased apoptosis within tumor tissues treated with the compound.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-({[2,3'-bipyridine]-4-yl}methyl)-2-ethoxybenzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis involves condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at 250°C in a diphenyl oxide/biphenyl solvent system. Key reagents include oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., NaBH₄). Optimize yield by adjusting temperature (±5°C tolerance) and solvent ratios. Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
- Data Consideration : Reaction yields for analogous pyrido[2,3-d]pyrimidine derivatives range from 60–75% under optimized conditions. Impurities (e.g., uncyclized intermediates) require column chromatography for removal .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodology : Use a combination of:
- IR spectroscopy to identify functional groups (amide C=O stretch ~1650 cm⁻¹, ethoxy C-O ~1250 cm⁻¹).
- ¹H/¹³C NMR to assign aromatic protons (δ 7.0–8.5 ppm) and ethoxy methylene protons (δ 4.0–4.5 ppm).
- ESI-MS for molecular ion validation (expected [M+H]⁺ ≈ 415.46 g/mol based on analogs in ).
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodology :
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use positive controls like ciprofloxacin .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to cisplatin or doxorubicin as benchmarks .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Methodology :
- Perform dose-response curve reanalysis to confirm reproducibility.
- Evaluate solubility differences (e.g., ethoxy vs. methoxy substituents) using logP calculations (CLOGP software) or experimental shake-flask methods.
- Use molecular docking to compare binding affinities to target proteins (e.g., kinases, DNA topoisomerases). For example, pyridopyrimidine cores in show enhanced intercalation potential .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated ethoxy) to enhance solubility. Monitor stability in simulated gastric fluid (pH 1.2–3.0) .
- SAR studies : Modify the bipyridine moiety (e.g., halogenation at position 3') to improve membrane permeability. Test using Caco-2 cell monolayers for apparent permeability (Papp) .
Q. How can synthetic scalability challenges be addressed for gram-scale production?
- Methodology :
- Replace batch reactors with continuous flow systems to improve heat transfer during cyclization (critical at 250°C).
- Use catalytic hydrogenation instead of NaBH₄ for safer reduction steps. Pd/C (5% w/w) in ethanol at 50°C achieves >90% conversion in related compounds ().
- Implement DoE (Design of Experiments) to identify critical process parameters (CPPs) affecting purity and yield .
Data Contradiction Analysis
Q. Conflicting NMR data arises for the ethoxy group’s chemical shift. How should this be addressed?
- Methodology :
- Confirm solvent effects: Ethoxy protons in DMSO-d₆ may shift upfield (δ 3.8–4.2 ppm) compared to CDCl₃ (δ 4.0–4.5 ppm).
- Check for rotameric equilibria in the benzamide linkage using variable-temperature NMR (VT-NMR). Slow rotation at –40°C can resolve splitting .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodology :
- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/contact.
- Store in airtight containers under argon at –20°C to prevent oxidation (evidenced by degradation in analogs from ).
- Dispose of waste via incineration (≥1000°C) to avoid environmental release .
Tables
| Parameter | Typical Value | Source |
|---|---|---|
| Molecular Weight | ~415.46 g/mol | |
| LogP (Predicted) | 2.8–3.2 | |
| Solubility in DMSO | ≥50 mg/mL | |
| HPLC Purity (Optimized) | ≥95% (C18, MeCN/H₂O 70:30) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
